Cas no 1806369-60-7 (4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid)

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid is a specialized organic compound featuring a bromo-oxopropyl substituent and a hydroxymethyl group on a mandelic acid backbone. Its unique structure makes it valuable as an intermediate in synthetic organic chemistry, particularly for the preparation of pharmacologically active molecules or chiral building blocks. The presence of both electrophilic (bromo, carbonyl) and nucleophilic (hydroxyl) functional groups allows for versatile reactivity, enabling selective modifications under controlled conditions. This compound is particularly useful in medicinal chemistry research for designing targeted inhibitors or probes. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Proper handling is recommended due to its reactive functional groups.
4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid structure
1806369-60-7 structure
Product name:4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid
CAS No:1806369-60-7
MF:C12H13BrO5
Molecular Weight:317.132623434067
CID:4940542

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid
    • インチ: 1S/C12H13BrO5/c13-5-10(15)4-7-1-2-8(3-9(7)6-14)11(16)12(17)18/h1-3,11,14,16H,4-6H2,(H,17,18)
    • InChIKey: ANOLVQLXFYDQOI-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=CC(C(C(=O)O)O)=CC=1CO)=O

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 307
  • トポロジー分子極性表面積: 94.8
  • XLogP3: 0.4

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015026339-500mg
4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid
1806369-60-7 97%
500mg
823.15 USD 2021-06-18
Alichem
A015026339-1g
4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid
1806369-60-7 97%
1g
1,460.20 USD 2021-06-18
Alichem
A015026339-250mg
4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid
1806369-60-7 97%
250mg
470.40 USD 2021-06-18

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid 関連文献

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acidに関する追加情報

Research Brief on 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid (CAS: 1806369-60-7)

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid (CAS: 1806369-60-7) is a chemically synthesized intermediate with significant potential in pharmaceutical and biochemical research. Recent studies have highlighted its role as a key precursor in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and targeted drug delivery systems. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.

The compound's unique structural features, including the bromo-ketone and hydroxymethyl functional groups, make it a versatile building block for medicinal chemistry. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its utility in the design of covalent inhibitors targeting cysteine proteases and other enzymes involved in inflammatory and oncogenic pathways. These studies underscore the compound's potential in addressing unmet medical needs.

In a 2023 study, researchers employed 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid as a starting material for the synthesis of irreversible inhibitors of cathepsin B, a protease implicated in tumor metastasis. The study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity and high selectivity, paving the way for further preclinical evaluation. Another recent investigation explored its use in photoaffinity labeling, leveraging the bromo-ketone moiety for crosslinking studies to elucidate protein-ligand interactions.

From a synthetic chemistry perspective, advancements in the scalable production of 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid have been reported, with optimized protocols yielding higher purity and reduced byproducts. These improvements are critical for its broader adoption in drug discovery pipelines. Additionally, computational modeling studies have provided insights into the compound's reactivity and binding modes, facilitating rational drug design.

Despite these promising developments, challenges remain, including the need for further pharmacokinetic and toxicological profiling of derivatives. Future research directions may focus on expanding the compound's applications in targeted therapies and exploring its potential in combination treatments. Overall, 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid represents a valuable tool in the ongoing quest for innovative therapeutic solutions, with its full potential yet to be realized.

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